![molecular formula C22H24N2O2 B14196325 2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile CAS No. 917981-09-0](/img/structure/B14196325.png)
2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile is a chemical compound with the molecular formula C22H22N2O2 It is characterized by the presence of two benzonitrile groups connected via an octane chain with ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile typically involves the reaction of 1,8-dibromo-octane with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for 24 hours. The product is then isolated by removing the solvent under vacuum, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ether derivatives.
Applications De Recherche Scientifique
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its structural properties.
Industry: Utilized in the production of liquid crystalline compounds and non-linear optical materials.
Mécanisme D'action
The mechanism of action of 2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile involves its interaction with molecular targets through its nitrile and ether functional groups. These interactions can influence molecular conformation and stability, making it useful in various applications. The compound can form hydrogen bonds and participate in π-π interactions, which are crucial for its function in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
- 2,2’-[Butane-1,4-diylbis(oxy)]dibenzonitrile
- 2,2’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
Uniqueness
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile is unique due to its longer octane chain, which provides greater flexibility and potential for forming extended conformations. This structural feature can enhance its utility in applications requiring specific molecular orientations and interactions .
Propriétés
Numéro CAS |
917981-09-0 |
|---|---|
Formule moléculaire |
C22H24N2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[8-(2-cyanophenoxy)octoxy]benzonitrile |
InChI |
InChI=1S/C22H24N2O2/c23-17-19-11-5-7-13-21(19)25-15-9-3-1-2-4-10-16-26-22-14-8-6-12-20(22)18-24/h5-8,11-14H,1-4,9-10,15-16H2 |
Clé InChI |
IQLWPFNDEFTHTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OCCCCCCCCOC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



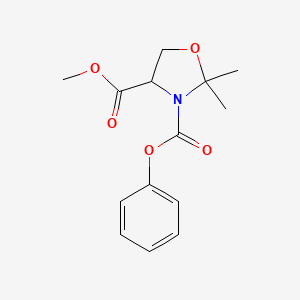
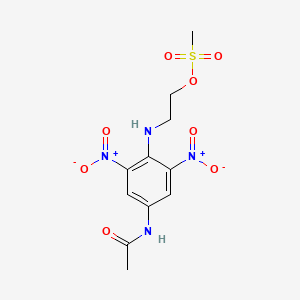
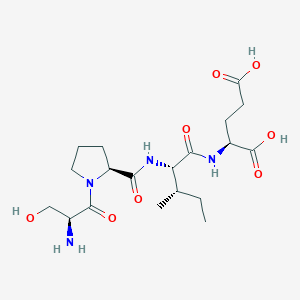
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
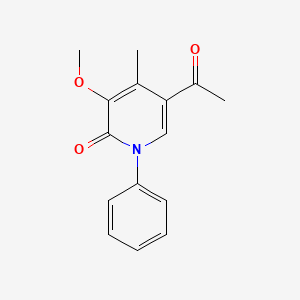

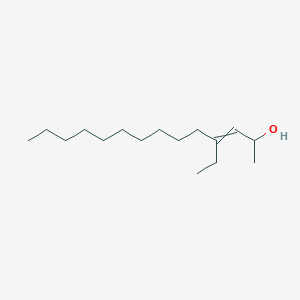



![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)
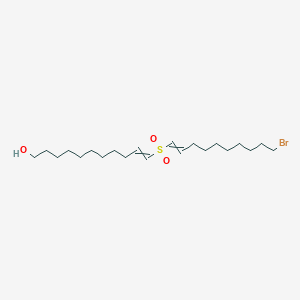
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
